4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
The compound “4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid” is a derivative of 4-(4-Chlorophenyl)piperazine . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound's derivatives have been investigated for their potential in antimicrobial activities. Studies involving the synthesis of novel 1,2,4-triazole derivatives, including those with structures related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid, have shown that certain derivatives possess good to moderate activities against test microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Photochemical Studies
Photochemistry of compounds structurally similar to this compound has been explored. For instance, ciprofloxacin, which shares a piperazine moiety, undergoes photodegradation, offering insights into the stability and behavior of such compounds under light exposure. This research is crucial for understanding the stability and safety profiles of drugs containing the piperazine ring (Mella et al., 2001).
Antimicrobial Evaluation of Fluoroquinolone Derivatives
Further investigations into fluoroquinolone derivatives that contain piperazine groups have shown promise in antibacterial and antifungal activities. These studies underscore the potential of this compound derivatives in combating microbial infections, suggesting their utility in developing new antimicrobial therapies (Srinivasan et al., 2010).
Hemostatic Activity
Research into derivatives of 4-oxobutanoic acids has revealed compounds with significant hemostatic activity, demonstrating the compound's potential application in medical treatments requiring blood coagulation management. This indicates the versatility of this compound and its derivatives in therapeutic applications beyond antimicrobial effects (Pulina et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are commonly found in pharmaceuticals and agrochemicals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They are often investigated as ligands for serotonin receptors .
Mode of Action
Compounds with a piperazine structure are known to interact with various receptors such as 5-ht2a and d2 receptors .
Biochemical Pathways
It’s known that piperazine derivatives can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine structure have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-2-1-3-12(10-11)16-6-8-17(9-7-16)13(18)4-5-14(19)20/h1-3,10H,4-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRVQNROAZAVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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